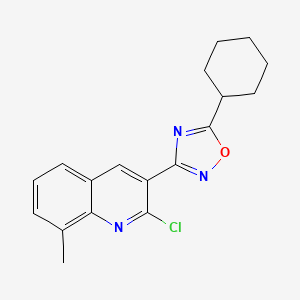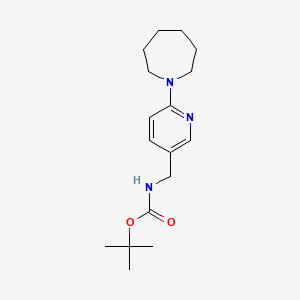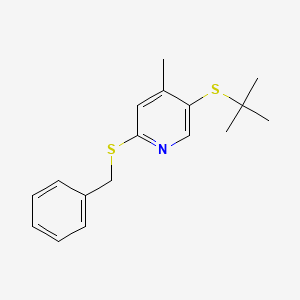![molecular formula C9H15N3O B15228788 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol](/img/structure/B15228788.png)
2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, a sequential aza-Wittig/nucleophilic addition/cyclization reaction can be employed .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the imidazo[1,5-a]pyrazine core .
Scientific Research Applications
2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in creating novel materials with unique properties
Mechanism of Action
The mechanism by which 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol include:
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives
- 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H15N3O/c1-9(2,13)8-11-6-7-5-10-3-4-12(7)8/h6,10,13H,3-5H2,1-2H3 |
InChI Key |
PXEHBFWRBNWHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C2N1CCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)





![2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)






